molecular formula C7H6FI B081044 4-Fluoro-2-iodotoluene CAS No. 13194-67-7

4-Fluoro-2-iodotoluene

Cat. No. B081044
CAS RN: 13194-67-7
M. Wt: 236.02 g/mol
InChI Key: RZGYAMQMAVTAKP-UHFFFAOYSA-N
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Patent
US04243805

Procedure details

2-Amino-4-fluorotoluene (68 g) is added dropwise to a stirred solution of 100 ml hydrochloric acid in 700 ml of water and after cooling to 0°-5° C., a solution of 46 g sodium nitrite in 100 ml water was slowly added dropwise. The resultant ice-cold solution of the diasonium chloride was added over 1 hour with stirring to a solution of 157 g potassium iodide and 35 ml of sulfuric acid in 250 ml water at 20°-25° C. The mixture was then stirred and heated for 2 hours at 100° C. After cooling, an oily product was separated and the remaining aqueous layer extracted with benzene. The separated product was dissolved in the benzene layer, the solution washed with a 5% sodium hydrogen sulfite solution, with water, 5% sodium hydroxide solution and again with water, dried with magnesium sulfate and filtered with charcoal. From the filtrate, benzene was evaporated under reduced pressure and the residue distilled. There were obtained 105.3 g of 2-iodo-4-fluorotoluene boiling at 92°-95° C./17 Torr.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
157 g
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH3:9].Cl.N([O-])=O.[Na+].[Cl-].[I-:16].[K+].S(=O)(=O)(O)O>O>[I:16][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH3:9] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)F)C
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
46 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Four
Name
Quantity
157 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
35 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling to 0°-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
an oily product was separated
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous layer extracted with benzene
DISSOLUTION
Type
DISSOLUTION
Details
The separated product was dissolved in the benzene layer
WASH
Type
WASH
Details
the solution washed with a 5% sodium hydrogen sulfite solution, with water, 5% sodium hydroxide solution and again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered with charcoal
CUSTOM
Type
CUSTOM
Details
From the filtrate, benzene was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=CC(=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 105.3 g
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.